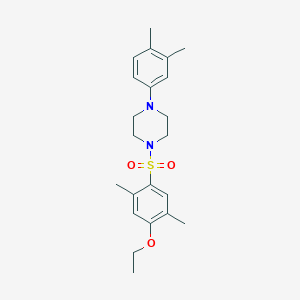

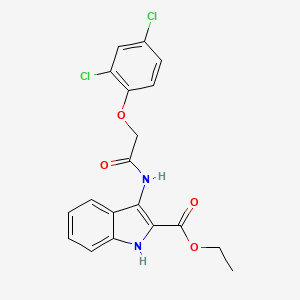

![molecular formula C17H15N3O4S B2788145 N'-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 851979-93-6](/img/structure/B2788145.png)

N'-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N’-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N’-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications

- Isoxazole derivatives of this compound have been synthesized and evaluated for their cytotoxicity. These derivatives exhibit anti-cancer activity against several cancer cell lines, including Colo205, U937, MCF7, and A549 .

- Notably, one promising compound (20c) induced G2/M cell cycle arrest in Colo205 cells. It significantly increased p53 levels and altered the balance of key mitochondrial proteins (Bcl-2 and Bax), leading to apoptosis. Compound 20c could serve as a potential small-molecule activator of p53, regulating cell proliferation and apoptosis .

- The compound’s corrosion inhibition properties have been investigated. It forms a dense protective coating on metal surfaces during adsorption due to mixed interactions, including Langmuir adsorption. Surface analysis techniques (AFM, SEM) reveal its effectiveness in inhibiting the degradation of low-carbon steel .

- The compound and its derivatives have shown antitumor activity. Further studies are needed to explore their potential in cancer treatment .

- While research is ongoing, there is interest in exploring the antibacterial and antiviral effects of this compound. Its structural features may contribute to these properties .

- The compound’s amino nitrile derivatives have been used as chelating ligands with two nitrogen atoms. Such ligands play a role in amino coordination chemistry .

Anti-Cancer Activity

Corrosion Inhibition

Antitumor Activity

Antibacterial and Antiviral Properties

Chelating Ligands in Coordination Chemistry

Characterization and Spectral Analysis

Mechanism of Action

Target of Action

The primary target of this compound is associated with anti-tubercular activity . It has been found to have inhibitory effects against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis

Mode of Action

It is known that benzothiazole derivatives, which this compound is a part of, have been found to inhibit the growth ofMycobacterium tuberculosis . The compound likely interacts with a specific target within the bacterium, leading to inhibition of growth or survival.

Biochemical Pathways

Given its anti-tubercular activity, it can be inferred that it interferes with essential biochemical pathways inMycobacterium tuberculosis, leading to inhibition of the bacterium’s growth or survival .

Pharmacokinetics

The compound’s anti-tubercular activity suggests that it is able to reach the site ofMycobacterium tuberculosis infection in the body

Result of Action

The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth, suggesting potential use as an anti-tubercular agent

Future Directions

The future directions for “N’-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” and similar compounds involve further drug development . These compounds have shown promising quorum-sensing inhibitors with selectivity towards the LasB system . Further, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name |

N'-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-22-10-6-7-11-15(8-10)25-17(18-11)20-19-16(21)14-9-23-12-4-2-3-5-13(12)24-14/h2-8,14H,9H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUSQYLMHZGLIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

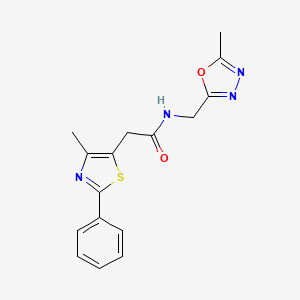

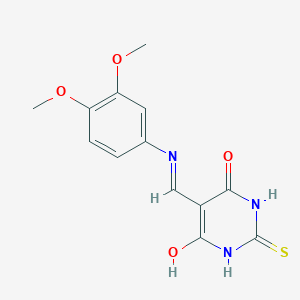

![7-hydroxy-N-(3-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2788065.png)

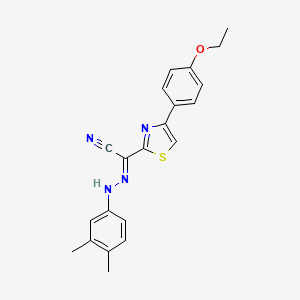

![1,3-Dihydropyrrolo[3,4-c]pyridine-2-sulfonyl fluoride](/img/structure/B2788066.png)

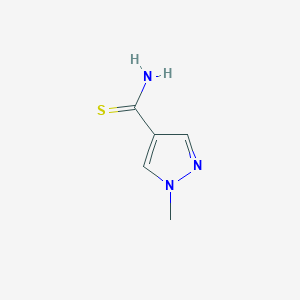

![1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride](/img/structure/B2788068.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide;hydrochloride](/img/structure/B2788071.png)

![6-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2788072.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2788076.png)

![6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2788077.png)

![3,6-dichloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2788084.png)